![molecular formula C19H14F3N3O4 B3005841 3-(4-methoxyphenyl)-2,4-dioxo-N-[3-(trifluoromethyl)phenyl]-1H-pyrimidine-5-carboxamide CAS No. 863611-46-5](/img/new.no-structure.jpg)

3-(4-methoxyphenyl)-2,4-dioxo-N-[3-(trifluoromethyl)phenyl]-1H-pyrimidine-5-carboxamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

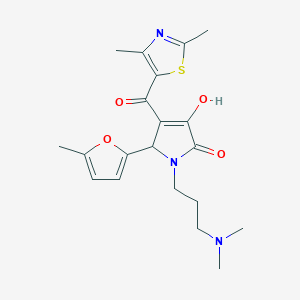

3-(4-methoxyphenyl)-2,4-dioxo-N-[3-(trifluoromethyl)phenyl]-1H-pyrimidine-5-carboxamide is a useful research compound. Its molecular formula is C19H14F3N3O4 and its molecular weight is 405.333. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Synthesis and Biological Activity

Synthesis of Novel Heterocyclic Compounds : A study explored the synthesis of new heterocyclic compounds derived from visnagenone and khellinone, leading to the development of various molecules with analgesic and anti-inflammatory activities. These compounds were found to be effective cyclooxygenase-1/2 inhibitors, showcasing significant analgesic and anti-inflammatory activities in screenings (Abu‐Hashem, Al-Hussain, & Zaki, 2020).

Cytotoxicity of Pyrazolo[1,5-a]pyrimidine Derivatives : Research into the cytotoxicity of 5-Amino-N-aryl-3-[(4-methoxyphenyl)amino]-1H-pyrazole-4-carboxamides and their derivatives against Ehrlich Ascites Carcinoma cells highlights the potential for these molecules in cancer treatment studies (Hassan, Hafez, & Osman, 2014).

Chemical Synthesis and Evaluation

Development of Antiviral Agents : A focus on synthesizing pyrido[2,3-d]pyrimidines showcased the potential for these compounds in antiviral applications. The synthesis pathway and the evaluation of these compounds against various viruses provided insights into their utility as antiviral agents, although the direct relation to the specific compound may not be explicit (Hanafy, 2011).

Electrochromic Properties of Aromatic Polyamides : Research into aromatic polyamides with pendent 4,4′-dimethoxy-substituted triphenylamine units revealed their electrochromic properties. These studies underline the compound's relevance in materials science, particularly in developing materials with adjustable optical properties (Chang & Liou, 2008).

Mecanismo De Acción

Target of Action

Compounds with similar structures have been found to interact with enzymes such astyrosine-protein kinase and reverse transcriptase . These enzymes play crucial roles in cellular processes such as signal transduction and DNA replication, respectively.

Mode of Action

A molecule with a -cf3 group, attached to a tertiary stereogenic center in a hetero aliphatic ring, has been shown to exhibit improved drug potency toward reverse transcriptase enzyme inhibition by lowering the pka of the cyclic carbamate by a key hydrogen bonding interaction with the protein .

Biochemical Pathways

It’s worth noting that the inhibition of enzymes like tyrosine-protein kinase and reverse transcriptase can impact multiple biochemical pathways, including signal transduction pathways and dna replication pathways .

Result of Action

The inhibition of key enzymes like tyrosine-protein kinase and reverse transcriptase can lead to significant changes in cellular processes, potentially leading to the inhibition of cell proliferation or the induction of cell death .

Direcciones Futuras

Propiedades

Número CAS |

863611-46-5 |

|---|---|

Fórmula molecular |

C19H14F3N3O4 |

Peso molecular |

405.333 |

Nombre IUPAC |

3-(4-methoxyphenyl)-2,4-dioxo-N-[3-(trifluoromethyl)phenyl]-1H-pyrimidine-5-carboxamide |

InChI |

InChI=1S/C19H14F3N3O4/c1-29-14-7-5-13(6-8-14)25-17(27)15(10-23-18(25)28)16(26)24-12-4-2-3-11(9-12)19(20,21)22/h2-10H,1H3,(H,23,28)(H,24,26) |

Clave InChI |

LMBXIAOAEDKBHL-UHFFFAOYSA-N |

SMILES |

COC1=CC=C(C=C1)N2C(=O)C(=CNC2=O)C(=O)NC3=CC=CC(=C3)C(F)(F)F |

Solubilidad |

not available |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Ethyl 4,6-dimethyl-3-(3-(phenylsulfonyl)propanamido)thieno[2,3-b]pyridine-2-carboxylate](/img/structure/B3005759.png)

![2-{[6-(4-ethylphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]sulfanyl}-N-(3-fluorophenyl)acetamide](/img/structure/B3005760.png)

![N-[2-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-hydroxyethyl]-5-ethylthiophene-2-sulfonamide](/img/structure/B3005765.png)

![2-(7-(4-chlorophenyl)-2-methyl-4-oxothiazolo[4,5-d]pyridazin-5(4H)-yl)-N-(4-methoxyphenyl)acetamide](/img/structure/B3005768.png)

![2-[(1-Propylpyrazol-4-yl)amino]acetic acid](/img/structure/B3005769.png)

![2-(methylsulfanyl)-N-{2-oxo-9-oxa-1-azatricyclo[10.4.0.0^{3,8}]hexadeca-3,5,7-trien-5-yl}pyridine-3-carboxamide](/img/structure/B3005770.png)

![ethyl 4-[2-({4-methyl-5-[(2-oxo-2,3-dihydro-1,3-benzothiazol-3-yl)methyl]-4H-1,2,4-triazol-3-yl}sulfanyl)acetamido]benzoate](/img/structure/B3005774.png)

![N-[3-Hydroxy-4-(hydroxymethyl)cyclopentyl]-1H-indole-6-carboxamide](/img/structure/B3005777.png)

![4,5,6,7-Tetrahydro-2H-pyrazolo[4,3-c]pyridine-3-carbonitrile hydrochloride](/img/structure/B3005779.png)

![3-[(4-chlorobenzyl)thio]-7-(3-methoxyphenyl)[1,2,4]triazolo[4,3-a]pyrazin-8(7H)-one](/img/structure/B3005781.png)